molecular formula C4H3FN2 B1342711 4-Fluoropyrimidine CAS No. 31462-55-2

4-Fluoropyrimidine

Cat. No. B1342711
CAS RN: 31462-55-2
M. Wt: 98.08 g/mol
InChI Key: ZBCSZYVDLLOFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoropyrimidines are a general class of organic compounds where the substituents around a pyrimidine ring include at least one fluorine atom . They are often used as antimetabolites and anticancer medications . Some of the commonly used fluoropyrimidines include Capecitabine, Carmofur, Doxifluridine, Fluorouracil (5-FU), and Tegafur .


Synthesis Analysis

The synthesis of fluoropyrimidines, such as 5-Fluorouracil (5-FU), involves various methods, including the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . The Gmeiner lab reported the synthesis of FUrd phosphoramidite by adapting the protection strategy used for Urd in automated RNA synthesis .


Molecular Structure Analysis

Fluoropyrimidines, like 5-FU, are pyrimidine analogs. The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents also play a role .


Chemical Reactions Analysis

Fluoropyrimidines are chemotherapeutic agents that confer great benefit to many patients with solid tumors, but their use is limited by cardiotoxicity in 1-19% of patients . The exact incidence and mechanisms of cardiotoxicity have yet to be elucidated .


Physical And Chemical Properties Analysis

Fluorouracil is a pyrimidine analog used to treat basal cell carcinomas, and as an injection in palliative cancer treatment . Its average weight is 130.0772 and its chemical formula is C4H3FN2O2 .

Scientific Research Applications

Pharmacogenetic Predictors of Fluoropyrimidine Toxicity

A study by Loganayagam et al. (2013) identified pharmacogenetic markers predicting fluoropyrimidine toxicity, which is critical for personalized cancer treatment. They discovered that DPYD variants significantly associated with grade 3-4 toxicity, while TYMS, MTHFR, and CDA genotypes also showed predictive value for specific toxicities. This research aids in tailoring chemotherapy regimens to individual patients, reducing severe adverse reactions (Loganayagam et al., 2013).

Fluoropyrimidine-Induced Cardiotoxicity

Depetris et al. (2018) focused on the lesser-known, but life-threatening aspect of fluoropyrimidine-induced cardiotoxicity (FIC). They explored potential pathogenic models and specific treatments for FIC, providing insights for more effective and safer cancer therapy regimens (Depetris et al., 2018).

DPYD Genotype-Guided Dosing

Henricks et al. (2018) investigated the impact of DPYD genotype-guided dosing on patient safety. Their study showed that personalized dosing based on DPYD variants can significantly reduce severe toxicity in patients undergoing fluoropyrimidine-based treatment. This approach is vital for enhancing treatment safety and efficacy (Henricks et al., 2018).

Clinical Pharmacogenetics for Fluoropyrimidine Dosing

Caudle et al. (2013) provided guidelines for dosing fluoropyrimidines based on DPYD genotype. This work is crucial for optimizing chemotherapy regimens and minimizing severe adverse effects in cancer therapy (Caudle et al., 2013).

Contribution of DPYD Variants to Fluoropyrimidine Toxicity

Another study by Loganayagam et al. (2009) highlighted the significant role of DPYD variants in fluoropyrimidine toxicity among British cancer patients. Identifying these genetic factors is essential for predicting and preventing severe toxic reactions in patients receiving fluoropyrimidine therapy (Loganayagam et al., 2009).

Host-Microbe Interactions in Drug Efficacy

Scott et al. (2017) explored how gut microbes affect the efficacy of fluoropyrimidines. Their findings suggest that manipulating intestinal microbiota could be a novel approach to enhance the effectiveness of cancer treatment (Scott et al., 2017).

Safety And Hazards

Fluoropyrimidines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

There is ongoing research to explore the potential benefits of targeted therapy or immunotherapy in the perioperative or adjuvant setting . The future potential of personalized medicine, leveraging individual patients’ molecular profiles, is also being explored to propel ADC treatments forward .

properties

IUPAC Name

4-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCSZYVDLLOFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598921
Record name 4-Fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropyrimidine

CAS RN

31462-55-2
Record name 4-Fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31462-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoropyrimidine
Reactant of Route 2
4-Fluoropyrimidine
Reactant of Route 3
4-Fluoropyrimidine
Reactant of Route 4
Reactant of Route 4
4-Fluoropyrimidine
Reactant of Route 5
4-Fluoropyrimidine
Reactant of Route 6
4-Fluoropyrimidine

Citations

For This Compound
136
Citations
KN Sedenkova, EB Averina, YK Grishin… - The Journal of …, 2012 - ACS Publications
… In conclusion, we have developed a simple and efficient synthesis of previously unknown 4-fluoropyrimidine N-oxides based on heterocyclization of readily available 1-bromo-1-…
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
PI Svirskaya, V Yedidia, CC Leznoff… - Journal of heterocyclic …, 1985 - Wiley Online Library
… analogs of 1 and 2 respectively, we were interested in preparing 2-amino-4-fluoropyrimidine (10a) and 4-amino-2fluoropyrimidine (Ila), fluoro analogs of 3a and 3b. Surprisingly, both …
MA Ivanov, GS Ludva, AV Mukovnya… - Russian journal of …, 2010 - Springer
4′-Fluoro-2′,3′-O-isopropylidenecytidine was synthesized by the treatment of 5′-O-acetyl-4′-fluoro-2′,3′-O-isopropylideneuridine with triazole and 4-chlorophenyl …
K Sumpter, C Harper-Wynne, D Cunningham… - British journal of …, 2005 - nature.com
… It was planned that if the grade 3/4 fluoropyrimidine-related toxicity of this dose of X was <10%, the dose of X would be increased by 25%, if the grade 3/4 fluoropyrimidine toxicity was 11…
Number of citations: 243 0-www-nature-com.brum.beds.ac.uk
T Yamanaka, S Matsumoto, S Teramukai… - Cancer chemotherapy …, 2008 - Springer
… Figure 2 shows the estimated time to onset of grade 3–4 fluoropyrimidine-related key events (Fig. 2a) and its stratification according to status of both renal function (Fig. 2b) and initial …
M Khushman, GK Patel, AS Maharjan… - The …, 2021 - nature.com
… Several studies showed that women, especially African Americans, experienced more grade 3–4 fluoropyrimidine-associated toxicities compared to men. An underlying explanation is …
Number of citations: 4 0-www-nature-com.brum.beds.ac.uk
KN Sedenkova, EB Averina, YK Grishin… - Tetrahedron …, 2014 - Elsevier
… Synthesis of 4-fluoropyrimidine N-oxides via heterocyclization of gem-bromofluorocyclopropanes. We synthesized a series of 4-fluoropyrimidine N-oxides 2a–g (Table 1) and …
Z Kleibl, J Fidlerova, P Kleiblova, S Kormunda… - Neoplasma, 2009 - researchgate.net
… (2008) described the positive correlation of M166V with development of grade 3-4 fluoropyrimidine toxicity (OR = 4.42) in patients with gastroesophageal and breast cancer, but without …
Number of citations: 87 www.researchgate.net
KN Sedenkova, EB Averinax, AA Nazarova… - Mendeleev …, 2018 - infona.pl
… A convenient approach to novel symmetric bispyrimidine diamines comprises S N Ar reactions of 4-fluoropyrimidine N-oxide with alkane-α,ω-diamines with subsequent reduction of N-…
Number of citations: 18 www.infona.pl
H Schroeder, E Kober, H Ulrich, R Rätz… - The Journal of …, 1962 - ACS Publications
… This method gave a mixture of 4,6-dichloro-2-fluoropyrimidine and 2,6-dichloro4-fluoropyrimidine when the reaction was …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.